7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid

Overview

Description

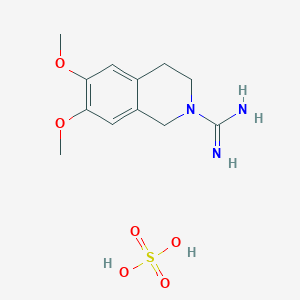

“7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid” is a chemical compound that contains a trifluoromethoxy group . The trifluoromethoxy group is the chemical group –O–CF3, which can be seen as a methoxy group –O–CH3 whose hydrogen atoms are replaced by fluorine atoms .

Synthesis Analysis

The synthesis of compounds containing a trifluoromethoxy group can be challenging. The trifluoromethoxy group can be introduced by reaction with trifluoromethyl triflate . Trifluoromethoxy substituted anilines require protection of the amino function . The BOC-protected ortho and para isomer gives the 3- and 4-(trifluoromethoxy)anthranilic acid after metalation with tert-butyllithium .Scientific Research Applications

Efficient Synthesis and Structural Insights

Efficient Synthesis : Novel indazole scaffolds, including derivatives of 1H-indazole, have been developed as potent building blocks for divergent syntheses of indazoles via palladium cross-coupling reactions. These compounds serve as key intermediates for further chemical transformations (Cottyn et al., 2007).

Structural Characterization : The structural and supramolecular properties of NH-indazoles, including those modified by trifluoromethyl groups, have been extensively studied using X-ray crystallography and magnetic resonance spectroscopy. Such studies help in understanding the effects of halogen substitution on the physical and chemical properties of indazoles (Teichert et al., 2007).

Biological Applications and Molecular Interactions

Biological Activity : A specific compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was synthesized and found to exhibit significant inhibition of cancer cell proliferation, highlighting the potential of related compounds in medicinal chemistry (Lu et al., 2017).

Photoluminescence : Research on the conformationally restrained pyrazolylpyrene chromophore revealed that compounds containing the indazole unit exhibit bright fluorescence and weak bases behavior. Such compounds are of interest for sensing in strongly acidic fluorophore environments, indicating their utility in chemical sensing and molecular probes (Wrona-Piotrowicz et al., 2022).

Material Science and Chemistry

- Supramolecular Interactions : Studies on 1,2,3-triazoles, which can be linked to the chemical behavior of indazole derivatives, show diverse supramolecular interactions enabling applications in supramolecular chemistry, coordination chemistry, and material science. This research demonstrates the broad utility of nitrogen-rich heterocycles like indazoles in developing novel materials and chemical sensors (Schulze & Schubert, 2014).

Safety and Hazards

The safety data sheet for related compounds such as 3-(Trifluoromethoxy)benzoic acid and 4-(Trifluoromethoxy)benzoic acid indicate that these compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid breathing dust, and to use only in a well-ventilated area .

Mechanism of Action

Mode of Action

It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability, or the extent and rate at which it reaches its targets in the body .

Result of Action

These effects would depend on the compound’s targets and mode of action, as well as the biochemical pathways it affects .

Properties

IUPAC Name |

7-(trifluoromethoxy)-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O3/c10-9(11,12)17-5-3-1-2-4-6(5)13-14-7(4)8(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJOFHIWXSUJIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

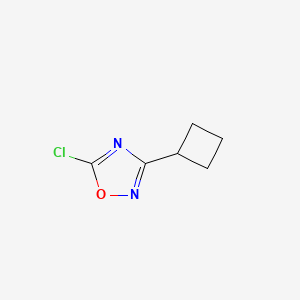

C1=CC2=C(C(=C1)OC(F)(F)F)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652383 | |

| Record name | 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-92-9 | |

| Record name | 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine](/img/structure/B1452777.png)

![Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1452784.png)

![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester](/img/structure/B1452794.png)